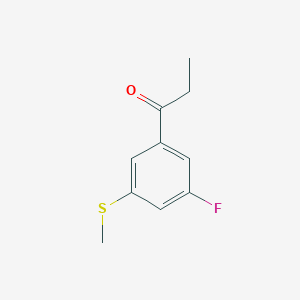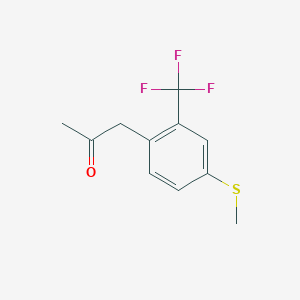
1-(3-Chloropropyl)-2-ethoxy-5-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropyl)-2-ethoxy-5-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with a chloropropyl group, an ethoxy group, and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-2-ethoxy-5-iodobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethoxy-5-iodobenzene and 3-chloropropyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as toluene, is used to dissolve the reactants.
Catalyst: A base, such as potassium carbonate, is added to facilitate the nucleophilic substitution reaction.
Procedure: The 2-ethoxy-5-iodobenzene is reacted with 3-chloropropyl chloride in the presence of the base and solvent. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Purification: The product is purified by column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. Continuous flow reactors and automated systems may be used to increase efficiency and yield. The use of industrial-grade solvents and reagents would also be optimized for cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)-2-ethoxy-5-iodobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodine atom can be reduced to form the corresponding deiodinated compound.
Coupling Reactions: The iodine atom can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like DMF or toluene.
Major Products
Nucleophilic Substitution: Products include azides, thiols, or amines.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include deiodinated benzene derivatives.
Coupling Reactions: Products include biaryl compounds or alkenes.
Scientific Research Applications
1-(3-Chloropropyl)-2-ethoxy-5-iodobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a labeling reagent.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-2-ethoxy-5-iodobenzene depends on the specific application and reaction it is involved in. Generally, the compound can act as an electrophile in nucleophilic substitution reactions or as a substrate in coupling reactions. The molecular targets and pathways involved would vary based on the specific chemical or biological context.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate: Similar in structure but with different substituents on the benzene ring.
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: Contains a piperazine ring instead of an ethoxy group.
Uniqueness
1-(3-Chloropropyl)-2-ethoxy-5-iodobenzene is unique due to the combination of its substituents, which provide distinct reactivity and potential applications. The presence of both an ethoxy group and an iodine atom allows for diverse chemical transformations and functionalizations.
Properties
Molecular Formula |
C11H14ClIO |
|---|---|
Molecular Weight |
324.58 g/mol |
IUPAC Name |
2-(3-chloropropyl)-1-ethoxy-4-iodobenzene |
InChI |
InChI=1S/C11H14ClIO/c1-2-14-11-6-5-10(13)8-9(11)4-3-7-12/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
OFONBIJQAMABMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)I)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,8-(hydroxymethyl)-2,6-dioxo-,1,1-dimethylethyl ester,(5S,8S)-](/img/structure/B14044231.png)
![Rac-(1R,6S)-2-benzyl-2,5-diazabicyclo[4.2.0]octane](/img/structure/B14044241.png)

![(2R,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid HCl](/img/structure/B14044253.png)


![(17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B14044274.png)





